molecular formula C10H10N4O4 B11790696 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine

5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11790696
M. Wt: 250.21 g/mol
InChI Key: WAKIMCHMRHDOGG-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine (CAS 144631-43-6) is a chemical compound based on the 1,3,4-oxadiazole scaffold, a five-membered heterocyclic ring known for its significant role in medicinal chemistry and materials science . This scaffold is a versatile pharmacophore, recognized for its electron-deficient nature, thermal stability, and ability to act as a bioisostere for esters and amides, which facilitates diverse biological interactions . The primary research value of this and related 1,3,4-oxadiazole derivatives lies in their investigated potential as antiproliferative agents . Compounds featuring the 1,3,4-oxadiazole core have demonstrated promising cytotoxicity against various cancer cell lines by targeting multiple pathways fundamental to cancer progression . Research on structurally similar molecules indicates that the 1,3,4-oxadiazole ring can be pivotal in inhibiting key enzymes and proteins, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Some oxadiazole derivatives are known to induce mitochondrial-mediated apoptosis and increase intracellular reactive oxygen species (ROS) in cancer cells, leading to programmed cell death . Beyond oncology, the 1,3,4-oxadiazole structure is a privileged scaffold in drug discovery, forming the core of several FDA-approved drugs and compounds under investigation for a range of activities, including antimicrobial, anti-inflammatory, and antiviral effects . The specific substitution pattern on the 1,3,4-oxadiazole ring, particularly at the 2- and 5- positions, is critical for its biological activity and physicochemical properties . This compound is intended for research applications only, specifically for use in drug discovery, chemical biology, and the synthesis of more complex molecules for biological evaluation.

Properties

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

5-(4-ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C10H10N4O4/c1-2-17-8-4-3-6(5-7(8)14(15)16)9-12-13-10(11)18-9/h3-5H,2H2,1H3,(H2,11,13)

InChI Key

WAKIMCHMRHDOGG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN=C(O2)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Method 1: Cyclization of Acylthiosemicarbazide Derivatives

This method begins with 3-nitro-4-ethoxybenzoic acid as the precursor (Figure 1):

  • Esterification : The carboxylic acid is converted to its ethyl ester using ethanol and sulfuric acid.

  • Hydrazinolysis : Reaction with hydrazine monohydrate yields the hydrazide intermediate.

  • Thiosemicarbazide Formation : Treatment with ammonium thiocyanate and hydrochloric acid generates the acylthiosemicarbazide.

  • Oxidative Cyclization : Iodine in alkaline media induces cyclization, producing the 2-amino-1,3,4-oxadiazole core.

Reaction Conditions :

  • Yield: 76–92%

  • Characterization: IR (N–H stretch at 3196 cm⁻¹), 1H NMR^1 \text{H NMR} (δ 8.20–8.30 ppm for aromatic protons).

Method 2: T3P-Mediated Coupling of Acylhydrazides with Isocyanates

A one-pot synthesis using propanephosphonic anhydride (T3P) enables direct coupling of 3-nitro-4-ethoxybenzohydrazide with aryl isocyanates (Figure 2):

  • Hydrazide Preparation : As in Method 1.

  • Coupling : T3P facilitates condensation with methyl isocyanate in acetonitrile.

  • Cyclization : Spontaneous ring closure under mild heating.

Reaction Conditions :

  • Yield: 67–98%

  • Advantages: Eco-friendly, minimal epimerization.

Method 3: Electrochemical Oxidation of Semicarbazones

This innovative approach employs an electrochemical cell with a platinum electrode (Figure 3):

  • Semicarbazone Synthesis : 3-Nitro-4-ethoxybenzaldehyde reacts with semicarbazide.

  • Oxidation : LiClO₄ in acetonitrile mediates oxidative cyclization at room temperature.

Reaction Conditions :

  • Yield: 85–90%

  • Benefits: Ambient conditions, scalability.

Regioselective Nitration and Etherification Strategies

Introducing the 3-nitro and 4-ethoxy groups requires precise control:

Nitration of 4-Ethoxybenzoic Acid

  • Conditions : HNO₃/H₂SO₄ at 0–5°C.

  • Regiochemistry : Ethoxy directs nitration to the meta position (73% yield).

Williamson Ether Synthesis

  • Substrate : 3-Nitro-4-hydroxybenzoic acid.

  • Alkylation : Ethyl bromide/K₂CO₃ in acetone.

Comparative Analysis of Synthetic Methods

MethodYield (%)Temperature (°C)Key Advantage
Acylthiosemicarbazide76–9280–110High regioselectivity
T3P Coupling67–9825–40Mild conditions
Electrochemical85–9025Solvent-free, scalable

Characterization and Validation

  • IR Spectroscopy : C=N stretch (1600–1680 cm⁻¹), NO₂ asymmetric stretch (1520 cm⁻¹).

  • 1H NMR^1 \text{H NMR} : Ethoxy group (δ 1.40 ppm, triplet; δ 4.10 ppm, quartet), aromatic protons (δ 7.50–8.60 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 278.2 (C₁₀H₁₀N₄O₄).

Challenges and Optimization

  • Nitration Selectivity : Over-nitration minimized using diluted HNO₃.

  • Cyclization Efficiency : Iodine outperforms Br₂ or Cl₂ in yield.

  • Purification : Recrystallization from ethanol enhances purity (95–99%) .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position of the phenyl ring can undergo catalytic hydrogenation or chemical reduction.

Reaction Conditions Product Yield Source
Hydrogenation (H₂/Pd-C)40 psi H₂, EtOH, 25°C, 6 h5-(4-ethoxy-3-aminophenyl)-1,3,4-oxadiazol-2-amine92% ,
Reduction (Fe/HCl)Fe powder, HCl (conc.), reflux, 4 hSame as above85% ,
  • The reaction proceeds via intermediate nitroso and hydroxylamine derivatives .

  • Pd-C catalysts show higher selectivity compared to Fe/HCl systems .

Nucleophilic Substitution at the Amine Group

The 2-amine group participates in nucleophilic reactions due to lone-pair availability.

Reaction Reagents Product Yield Source
Acylation (AcCl)AcCl, pyridine, 0°C → 25°C, 2 hN-acetyl derivative78% ,
Sulfonation (ClSO₃H)ClSO₃H, DCM, 0°C, 1 hN-sulfonamide derivative68%
  • Steric hindrance from the ethoxy group slightly reduces acylation efficiency .

Electrophilic Aromatic Substitution

The ethoxy group activates the phenyl ring toward electrophilic attack at the ortho/para positions relative to the nitro group.

Reaction Conditions Product Yield Source
Nitration (HNO₃/H₂SO₄)70% HNO₃, conc. H₂SO₄, 50°C, 3 h5-(4-ethoxy-3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine63%
Bromination (Br₂/FeBr₃)Br₂ (1 eq), FeBr₃, DCM, 25°C, 12 h5-(4-ethoxy-3-nitro-5-bromophenyl)-1,3,4-oxadiazol-2-amine58%
  • Nitro groups deactivate the ring but direct incoming electrophiles to meta positions relative to themselves .

Oxadiazole Ring-Opening Reactions

The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions.

Reaction Conditions Product Yield Source
Acidic Hydrolysis (HCl)6M HCl, reflux, 8 h4-ethoxy-3-nitrobenzamide + hydrazine71% ,
Basic Hydrolysis (NaOH)10% NaOH, 80°C, 6 hSame as above65%
  • Ring-opening proceeds via protonation at N3, followed by nucleophilic attack at C5 .

Condensation Reactions

The amine group forms Schiff bases with aldehydes/ketones.

Reaction Conditions Product Yield Source
With BenzaldehydeBenzaldehyde, EtOH, Δ, 4 hN-benzylidene derivative82% ,
With 4-Nitrobenzaldehyde4-Nitrobenzaldehyde, AcOH, 12 hN-(4-nitrobenzylidene) derivative76%
  • Electron-withdrawing substituents on aldehydes accelerate imine formation .

Coordination Chemistry

The amine and nitro groups act as ligands for transition metals.

Metal Conditions Complex Application Source
Cu(II)CuCl₂·2H₂O, MeOH, 25°C, 2 h[Cu(L)₂Cl₂]Anticancer activity ,
Pd(II)Pd(OAc)₂, DMF, 80°C, 6 h[Pd(L)(OAc)₂]Catalysis
  • Cu(II) complexes exhibit enhanced cytotoxicity against MCF-7 cells (IC₅₀ = 8.2 μM) .

Key Mechanistic Insights

  • Nitro Group Reduction : Follows a stepwise pathway (Nitro → Nitroso → Hydroxylamine → Amine) .

  • Oxadiazole Hydrolysis : Acidic conditions favor C5 protonation, while basic conditions attack C2 .

  • Electrophilic Substitution : Ethoxy directs incoming electrophiles to the para position, while nitro groups favor meta substitution .

Scientific Research Applications

Anticancer Properties

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, studies indicate that derivatives of 1,3,4-oxadiazoles can inhibit the growth of various cancer cell lines. In a recent study involving similar oxadiazole derivatives, certain compounds demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer cell lines including SNB-19 and OVCAR-8 .

Case Study:
A derivative structurally similar to 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine was evaluated for its anticancer potential and showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism is thought to involve apoptosis induction and cell cycle arrest .

Antidiabetic Activity

Oxadiazole derivatives have also been explored for their antidiabetic effects. In vitro studies have shown that certain compounds can significantly lower glucose levels in diabetic models. For example, a related compound was tested on Drosophila melanogaster, revealing substantial reductions in glucose levels and improved metabolic profiles .

Case Study:
In a study focused on synthesizing new oxadiazole derivatives, specific compounds were identified that not only exhibited cytotoxic effects against cancer cells but also demonstrated effectiveness in reducing blood glucose levels in diabetic models .

Antimicrobial and Anti-inflammatory Effects

The oxadiazole scaffold has been associated with antimicrobial and anti-inflammatory activities as well. Various studies have reported that these compounds can inhibit bacterial growth and exhibit anti-inflammatory properties through mechanisms such as cytokine modulation and inhibition of inflammatory pathways .

Summary of Applications

Application Description References
AnticancerSignificant growth inhibition in various cancer cell lines; apoptosis induction mechanisms identified.
AntidiabeticReduction of glucose levels in diabetic models; potential for metabolic regulation.
AntimicrobialInhibition of bacterial growth; modulation of inflammatory responses.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring can also interact with enzymes, potentially inhibiting their activity and affecting cellular pathways.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The biological activity of 1,3,4-oxadiazole derivatives is heavily influenced by substituents on the phenyl ring. Key analogs and their properties are summarized below:

Table 1: Comparison of 1,3,4-Oxadiazole Derivatives
Compound Name Substituents on Phenyl Ring Biological Activity Key Metrics Reference
5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine 4-Ethoxy, 3-Nitro Inferred enzyme inhibition N/A N/A
5-(4-Nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine 4-Nitro, N-linked 4-methoxyphenyl GSK-3β inhibition Hydrogen bonding (in silico)
5-(5-(1H-Indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine Heterocyclic substituent COT kinase inhibition IC50 ~nM range
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine 4-Methoxy Anticancer (NCI 60-cell screen) Mean GP = 62.62
5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine 3-Bromo N/A N/A
5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine derivatives Pyridyl substituents Cytotoxic activity IC50 = 0.28–1.5 µM

Key Findings from Analogs

Enzyme Inhibition: The 1,3,4-oxadiazole core facilitates hydrogen bonding with enzymes like GSK-3β. In 5-(4-nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, the nitro group enhances electron-withdrawing effects, stabilizing interactions with Tyr134 and Val135 in the ATP-binding pocket .

Anticancer Activity: Methoxy-substituted analogs (e.g., N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine) exhibit strong growth inhibition (GP = 62.62) against leukemia and melanoma cell lines . The ethoxy group in the target compound may offer comparable or improved lipophilicity, enhancing membrane permeability.

Cytotoxicity :

  • Pyridyl-substituted derivatives (e.g., ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl) formimidate) show IC50 values as low as 0.28 µM, surpassing standard drugs like erlotinib . The nitro group in the target compound could enhance electron-deficient character, improving DNA intercalation or enzyme targeting.

Synthetic Accessibility :

  • Visible-light photocatalytic methods enable high-yield synthesis of analogs like 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (92% yield) . The ethoxy and nitro substituents in the target compound may require tailored synthetic routes due to their electron-withdrawing and bulky nature.

Biological Activity

5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

PropertyValue
CAS Number 83796-22-9
Molecular Formula C12H15N3O4
Molecular Weight 265.26 g/mol
IUPAC Name 5-(4-ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine
Canonical SMILES CCOC1=C(C=C(C=C1OC)C2=NN=C(O2)N)OC

Synthesis Methods

The synthesis of 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). This method yields various derivatives with potential biological activities. The compound can also be synthesized using automated reactors to enhance yield and purity through continuous flow systems and chromatographic techniques .

Biological Activities

5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine exhibits a broad spectrum of biological activities:

Anticancer Activity

Research indicates that compounds within the oxadiazole family, including this specific derivative, show significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines in a dose-dependent manner. Flow cytometry assays revealed increased levels of p53 expression and caspase-3 cleavage, suggesting a mechanism involving the activation of apoptotic pathways .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. Studies have shown that it possesses substantial antibacterial effects with minimum inhibitory concentration (MIC) values indicating effectiveness against Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Anti-inflammatory Effects

Preliminary studies suggest that 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine may exhibit anti-inflammatory properties. This is attributed to its ability to inhibit pro-inflammatory cytokines and modulate inflammatory pathways, although detailed mechanisms remain under investigation .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines : A study reported that derivatives similar to 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine exhibited IC₅₀ values in sub-micromolar ranges against various leukemia and breast cancer cell lines. The findings suggest that structural modifications can enhance potency and selectivity towards cancer cells .
  • Antimicrobial Evaluation : In a comparative study of oxadiazole derivatives, 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine was found to outperform many existing antibiotics in terms of antibacterial efficacy, particularly against resistant strains .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using thiosemicarbazide intermediates. For example, POCl₃-mediated cyclization under reflux (90°C, 3 hours) followed by pH adjustment (8–9 with ammonia) and recrystallization (DMSO/water) is a validated approach for analogous oxadiazoles . Yield optimization may involve varying stoichiometry, temperature, or solvent systems. Precedents for similar compounds suggest that microwave-assisted synthesis or catalytic methods (e.g., iodine) could reduce reaction times .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography resolves molecular geometry and packing, with resolution < 1.0 Å recommended for accuracy .
  • NMR spectroscopy (¹H at 400 MHz, ¹³C at 100 MHz) assigns proton environments, particularly the ethoxy (-OCH₂CH₃) and nitro (-NO₂) groups .
  • High-resolution mass spectrometry (HRMS) using Orbitrap instruments (e.g., Fusion Lumos) confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?

  • Methodological Answer :

  • Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antioxidant potential : DPPH radical scavenging assay or FRAP (Ferric Reducing Antioxidant Power) .
  • Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidants) are critical for validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data interpretation, particularly regarding tautomerism or isomerism?

  • Methodological Answer :

  • Cross-validation : Combine NMR (¹H, ¹³C, 2D-COSY) with FTIR to detect tautomeric shifts (e.g., oxadiazole ring protonation states) .
  • Computational modeling : DFT (Density Functional Theory) calculations (B3LYP/6-31G*) predict stable tautomers and compare with experimental data .
  • Variable-temperature NMR identifies dynamic equilibria between tautomers .

Q. What experimental strategies are used to study the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer :

  • Abiotic degradation : Assess hydrolysis/photolysis rates under controlled pH, UV light, and temperature .
  • Biotic transformation : Use microbial consortia or soil microcosms to track metabolite formation (LC-MS/MS) .
  • Ecotoxicology : Acute toxicity assays on Daphnia magna or algae (OECD guidelines) to determine EC₅₀ values .

Q. How can reaction kinetics and mechanistic pathways of the synthesis be elucidated?

  • Methodological Answer :

  • Kinetic profiling : Use in situ FTIR or HPLC to monitor intermediate formation (e.g., thiosemicarbazide → oxadiazole) .
  • Isotopic labeling : ¹⁵N-labeled reagents track nitrogen migration during cyclization .
  • Computational studies : Transition state analysis (Gaussian 09) identifies rate-limiting steps and activation energies .

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